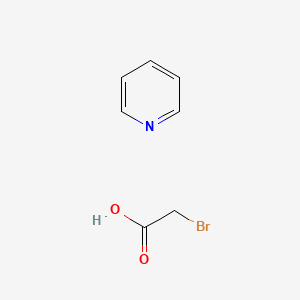

2-Bromoacetic acid;pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Bromoacetic acid;pyridine is a compound formed by the combination of 2-Bromoacetic acid and pyridine. 2-Bromoacetic acid is a colorless solid with the chemical formula BrCH₂CO₂H, known for being a relatively strong alkylating agent . Pyridine is a six-membered cyclic molecule that belongs to a significant class of nitrogen heterocycles found in many active pharmaceuticals, natural products, and functional materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromoacetic acid is typically prepared by the bromination of acetic acid. One common method involves the Hell–Volhard–Zelinsky reaction, where acetic acid is treated with bromine in the presence of a catalyst such as phosphorus tribromide . The reaction conditions usually involve elevated temperatures and pressures to facilitate the bromination process .

Industrial Production Methods

In industrial settings, 2-Bromoacetic acid can be produced by direct bromination of acetic acid at elevated temperatures and pressures, or with dry hydrogen chloride as a catalyst. Another method involves using red phosphorus as a catalyst, which results in the formation of bromoacetyl bromide .

Chemical Reactions Analysis

Types of Reactions

2-Bromoacetic acid undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group.

Oxidation and Reduction Reactions: While less common, it can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions

Common reagents used in reactions with 2-Bromoacetic acid include nucleophiles such as amines and thiols. The reactions typically occur under mild to moderate conditions, often in the presence of a base to neutralize the generated acid .

Major Products Formed

The major products formed from reactions involving 2-Bromoacetic acid depend on the nucleophile used. For example, reaction with an amine can produce an amide, while reaction with a thiol can produce a thioether .

Scientific Research Applications

2-Bromoacetic acid;pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromoacetic acid involves its ability to act as an alkylating agent. It can form covalent bonds with nucleophilic sites on biological molecules, such as proteins and DNA. This alkylation can lead to the inhibition of enzyme activity or the modification of genetic material . In particular, it has been shown to inhibit pyruvate orthophosphate dikinase, an enzyme involved in photosynthesis in plants .

Comparison with Similar Compounds

Similar Compounds

Acetic acid: The parent compound of 2-Bromoacetic acid, lacking the bromine atom.

Fluoroacetic acid: Similar to 2-Bromoacetic acid but with a fluorine atom instead of bromine.

Chloroacetic acid: Contains a chlorine atom instead of bromine.

Iodoacetic acid: Contains an iodine atom instead of bromine.

Uniqueness

2-Bromoacetic acid is unique among these compounds due to its relatively strong alkylating ability, which makes it particularly useful in organic synthesis and bioconjugation applications .

Properties

CAS No. |

10414-51-4 |

|---|---|

Molecular Formula |

C7H8BrNO2 |

Molecular Weight |

218.05 g/mol |

IUPAC Name |

2-bromoacetic acid;pyridine |

InChI |

InChI=1S/C5H5N.C2H3BrO2/c1-2-4-6-5-3-1;3-1-2(4)5/h1-5H;1H2,(H,4,5) |

InChI Key |

CLULMMDKGZLJPS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC=C1.C(C(=O)O)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2H-Pyrrolo[2,3-C]pyridine](/img/structure/B14722966.png)

![2,4,6,8,9-Pentaazabicyclo[3.3.1]nona-2,7-diene](/img/structure/B14722979.png)

![N-[(3,5-dichlorophenyl)carbamothioyl]-2-(naphthalen-1-yl)acetamide](/img/structure/B14722985.png)

![3-Amino-4-methyl-5-[(3-nitrobenzoyl)amino]benzenesulfonic acid](/img/structure/B14723050.png)